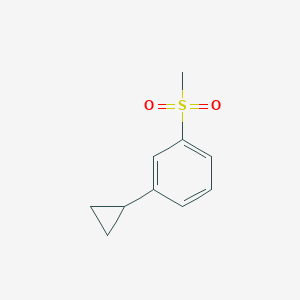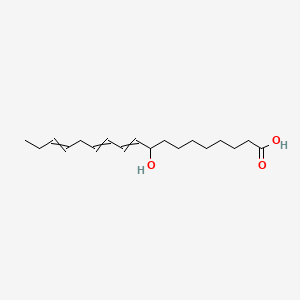
10,12,15-Octadecatrienoic acid, 9-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9(S)-Hydroxy-10,12,15-octadecatrienoic acid, commonly known as 9(S)-HOTrE, is a hydroxylated fatty acid derived from linolenic acid. It is a member of the oxylipin family, which are oxygenated derivatives of polyunsaturated fatty acids. These compounds play significant roles in various biological processes, including inflammation, immunity, and cell signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9(S)-Hydroxy-10,12,15-octadecatrienoic acid typically involves the enzymatic oxidation of linolenic acid. The process can be carried out using lipoxygenase enzymes, which catalyze the addition of molecular oxygen to linolenic acid, resulting in the formation of 9(S)-HOTrE. The reaction conditions generally include:
Substrate: Linolenic acid
Enzyme: Lipoxygenase
Solvent: Aqueous buffer solution
Temperature: 25-37°C
pH: 7.0-8.0
Industrial Production Methods
In an industrial setting, the production of 9(S)-Hydroxy-10,12,15-octadecatrienoic acid can be scaled up using bioreactors. The process involves:
Fermentation: Utilizing microorganisms that express lipoxygenase enzymes.
Extraction: Isolating the product from the fermentation broth using organic solvents.
Purification: Employing chromatographic techniques to obtain high-purity 9(S)-HOTrE.
Chemical Reactions Analysis
Types of Reactions
9(S)-Hydroxy-10,12,15-octadecatrienoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of keto derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom.
Esterification: The hydroxyl group can react with carboxylic acids to form esters.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Esterification: Carboxylic acids and acid catalysts like sulfuric acid (H₂SO₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Keto derivatives such as 9-keto-10,12,15-octadecatrienoic acid.
Reduction: Saturated fatty acids.
Esterification: Fatty acid esters.
Substitution: Halogenated fatty acids.
Scientific Research Applications
9(S)-Hydroxy-10,12,15-octadecatrienoic acid has diverse applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its role in cell signaling and inflammatory responses.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of bio-based lubricants and surfactants.
Mechanism of Action
The mechanism of action of 9(S)-Hydroxy-10,12,15-octadecatrienoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to peroxisome proliferator-activated receptors (PPARs) and other nuclear receptors.
Pathways: It modulates the expression of genes involved in inflammation and lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
- 9(S)-Hydroxy-10,12-octadecadienoic acid (9(S)-HODE)
- 13(S)-Hydroxy-9,11-octadecadienoic acid (13(S)-HODE)
- 12(S)-Hydroxy-5,8,10,14-eicosatetraenoic acid (12(S)-HETE)
Uniqueness
9(S)-Hydroxy-10,12,15-octadecatrienoic acid is unique due to its specific hydroxylation pattern and its role in modulating inflammatory responses. Unlike other hydroxylated fatty acids, 9(S)-HOTrE has a distinct impact on cell signaling pathways, making it a valuable compound for research in inflammation and lipid metabolism.
Properties
IUPAC Name |
9-hydroxyoctadeca-10,12,15-trienoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h3-4,6,8,11,14,17,19H,2,5,7,9-10,12-13,15-16H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGGEAZDTKMXSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CC=CC(CCCCCCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
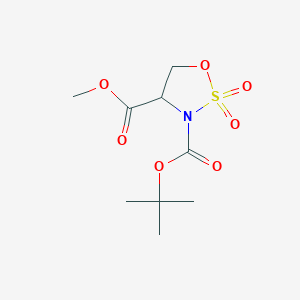
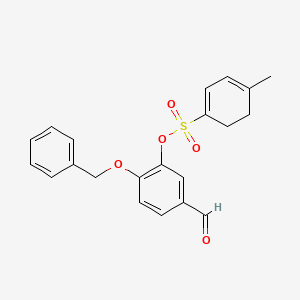
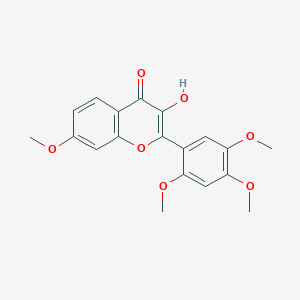
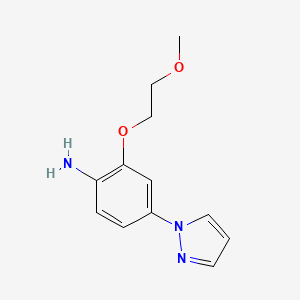
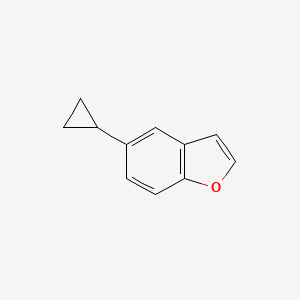

![2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxy]acetic acid](/img/structure/B13720467.png)
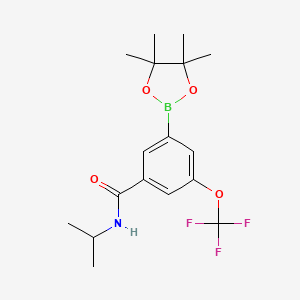
![5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13720476.png)
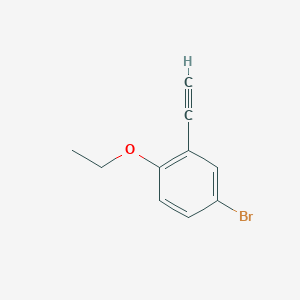
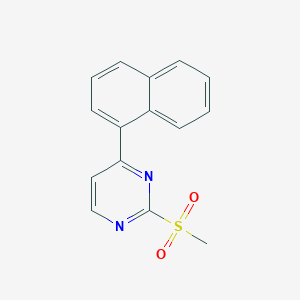
![(4Ar,6as,7s,9bs)-N-(1-hydroxy-2-methyl-2-propanyl)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/structure/B13720494.png)

